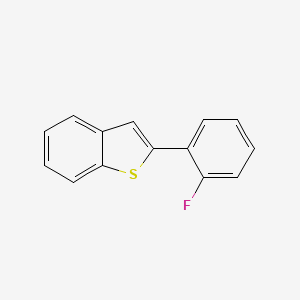

2-(2-Fluorophenyl)-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Fluorophenyl)-1-benzothiophene” likely belongs to the class of organic compounds known as fluorobenzenes . Fluorobenzenes are compounds containing a benzene ring where one or more hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-1-benzothiophene” were not found, similar compounds are often synthesized through various methods such as difluoromethylation . Difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .Scientific Research Applications

Charge Transport Properties

- Asymmetric Alkyl-BTBT LC Semiconductor : A study focused on a liquid crystal (LC) semiconductor, closely related to 2-(2-Fluorophenyl)-1-benzothiophene, exhibiting higher thermal stability and charge carrier mobility. This semiconductor, known as FPh-BTBT-C12, demonstrated notable drift carrier mobility, making it a promising material for organic semiconductor layers and field-effect transistor devices (Monobe et al., 2017).

Molecular Phase Engineering

- Organic Semiconductors : Research on two derivatives of [1]benzothieno[3,2-b][1]benzothiophene (BTBT), including Ph-BTBT and C6-Ph-BTBT, revealed their potential as environmentally and thermally stable organic semiconductors. These derivatives showed high electronic performance, attributed to the introduction of mesoscopic order in their molecular design (He et al., 2016).

Photophysics and Photochemistry

- Photochromic Bisbenzothienylethene : A study explored the introduction of isopropyl substituents to benzothiophene rings, enhancing the quantum yield of the cyclization reaction in a photochromic compound. This research contributes to understanding the photophysics of benzothiophene derivatives (Uchida et al., 1999).

- Fluorescent Diarylethene : Another study reported on the solvatochromism of a fluorescent diarylethene, highlighting its potential as a molecular probe for acquiring physical and chemical information in microstructures (Morimoto et al., 2018).

Synthesis and Crystal Structure

- Benzothiophene Derivatives Synthesis : The synthesis of various benzothiophene derivatives, including 2-amino-1-benzothiophenes, has been explored. These compounds are key intermediates in the synthesis of selective estrogen receptor modulators like Raloxifene (Petrov et al., 2015).

- Crystal Structure Analysis : A full X-ray crystal structure analysis of 7-decyl-2-phenyl[1]benzothieno[3,2-b][1]benzothiophene provided insights into its promising semiconductor properties (Minemawari et al., 2014).

properties

IUPAC Name |

2-(2-fluorophenyl)-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGSVDUQRNAKFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1-benzothiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)

![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)

![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2364465.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)

![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B2364469.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)

![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)